N-cyclopentyl-2-(2-naphthyloxy)acetamide
Description
N-cyclopentyl-2-(2-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a cyclopentylamine group attached to the acetamide backbone and a 2-naphthyloxy substituent. Its structural uniqueness lies in the combination of a rigid naphthalene ring system and a cyclopentyl group, which may influence steric and electronic interactions in biological systems.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-cyclopentyl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C17H19NO2/c19-17(18-15-7-3-4-8-15)12-20-16-10-9-13-5-1-2-6-14(13)11-16/h1-2,5-6,9-11,15H,3-4,7-8,12H2,(H,18,19) |
InChI Key |
KCAXFYJWYDTZDS-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()
- Structural Difference: Replaces the cyclopentyl group with a morpholinoethyl moiety.
- Biological Activity: Exhibits cytotoxic effects comparable to cisplatin (IC₅₀ = 3.16 µM/mL vs. cisplatin’s 3.32 µM/mL) in HeLa cells, suggesting that the naphthyloxy group enhances cytotoxicity when paired with polar substituents like morpholinoethyl .
- Key Insight: The morpholino group likely improves solubility and cellular uptake compared to the hydrophobic cyclopentyl group in the target compound.
2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide ()
- Structural Difference : Incorporates a hydroxyl group on the naphthalene ring and a pyridyl substituent instead of cyclopentyl.
- X-ray crystallography confirms planar conformations and intermolecular hydrogen bonding, which could stabilize protein interactions .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide ()
- Structural Difference: Substitutes the naphthyloxy group with a dichlorophenoxy moiety and uses a cyclohexylamine group.
- Crystallographic Data : The cyclohexyl ring adopts a chair conformation, and hydrogen bonding forms extended chains. This contrasts with the smaller cyclopentyl group, which may reduce steric hindrance in the target compound .
Functional Group Modifications in Related Acetamides
N-cyclopropyl-2-(2-nitrophenoxy)acetamide ()
- Structural Difference: Features a cyclopropyl group and a nitro-substituted phenoxy ring.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide derivatives ()
- Structural Difference : Chloroacetamide core with arylalkyl substituents.
- Toxicological Relevance : These analogs are prioritized in pesticide transformation studies due to their environmental persistence, highlighting the importance of substituent choice in stability and bioactivity .
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